molecular formula C17H19NO2 B5742201 N-(2-isopropylphenyl)-4-methoxybenzamide CAS No. 353783-74-1

N-(2-isopropylphenyl)-4-methoxybenzamide

Cat. No.: B5742201
CAS No.: 353783-74-1
M. Wt: 269.34 g/mol
InChI Key: YWKCZNRSSIVDDD-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 2-isopropylphenyl group and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-4-methoxybenzamide typically involves the reaction of 2-isopropylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-(2-isopropylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-isopropylphenyl)-4-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential therapeutic effects.

    Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-isopropylphenyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-methoxybenzamide: Lacks the 2-isopropylphenyl group, which may influence its overall properties and applications.

    N-(2-isopropylphenyl)-4-hydroxybenzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical behavior and interactions.

Uniqueness

N-(2-isopropylphenyl)-4-methoxybenzamide is unique due to the presence of both the 2-isopropylphenyl and 4-methoxy groups, which confer specific chemical and biological properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)15-6-4-5-7-16(15)18-17(19)13-8-10-14(20-3)11-9-13/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCZNRSSIVDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353783-74-1
Record name N-(2-ISOPROPYLPHENYL)-4-METHOXYBENZAMIDE
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